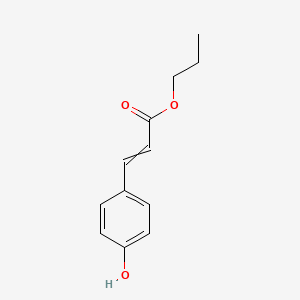
Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3-(4-hydroxyphenyl)prop-2-enoate, also known as propyl p-coumarate, is an organic compound with the molecular formula C12H14O3. It is an ester derivative of p-coumaric acid, which is a naturally occurring hydroxycinnamic acid found in various plants. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through the esterification of p-coumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Propyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate derivative.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Propyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its potential skin-protective properties.
作用機序
The mechanism of action of propyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Propyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the propyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
94530-69-5 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
propyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-12(14)8-5-10-3-6-11(13)7-4-10/h3-8,13H,2,9H2,1H3 |
InChIキー |
AJOXHZKDNCMEKC-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


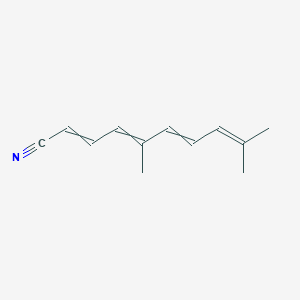


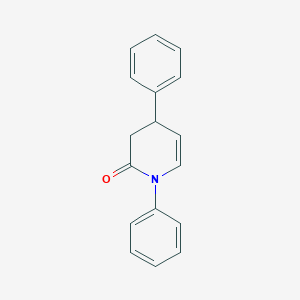
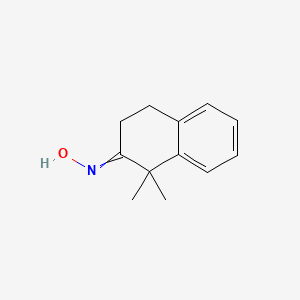


![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)
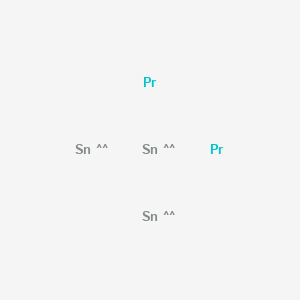
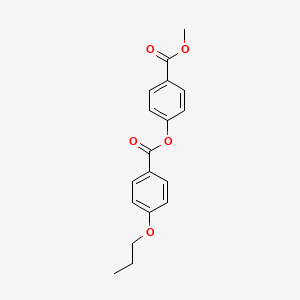
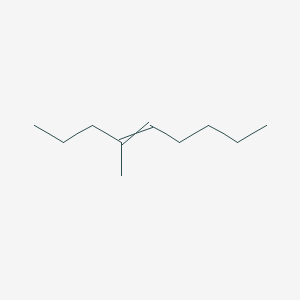

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
